5-Bromo-1-chloro-2,3-dihydro-1H-indene
Overview
Description
5-Bromo-1-chloro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Properties : The compound's structure has been analyzed in depth, with a focus on its crystallographic properties and intermolecular interactions. For instance, a study by El-Hiti et al. (2018) delves into the structural analysis of a related compound, highlighting the crystallographic mirror plane and interactions between molecules in the crystal (El-Hiti et al., 2018).
Synthesis and Chemical Reactions : Various studies have explored the synthesis and reactivity of compounds related to 5-Bromo-1-chloro-2,3-dihydro-1H-indene. For instance, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone, followed by bromination to produce derivatives (Jasouri et al., 2010). Similarly, Chou and Tsai (1991) discussed the synthesis of a stable precursor to 2,3-dihydro-2,3-dimethylenethiophene, demonstrating the versatility of related compounds in synthetic chemistry (Chou & Tsai, 1991).
Applications in Organic Chemistry : The compound and its derivatives find applications in organic synthesis and chemical reactions. For example, a study by Woo et al. (1999) showed the use of 5-bromo-1,3-pentadiene in the γ-pentadienylation of aldehydes and ketones, demonstrating its utility in creating complex organic molecules (Woo et al., 1999).
Halogen Atom Migration Studies : Research by Hertog and Schogt (2010) revealed insights into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is closely related to the structure of this compound. This study contributes to a deeper understanding of halogen chemistry in similar compounds (Hertog & Schogt, 2010).
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKNBVVGMFTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625119 | |
Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158330-91-7 | |
Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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